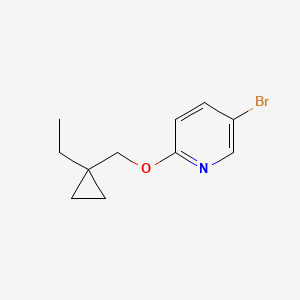

5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine

Description

5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine is a brominated pyridine derivative characterized by a unique (1-ethylcyclopropyl)methoxy substituent at the 2-position and a bromine atom at the 5-position. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 5-bromo-2-methoxypyridine and related ether-substituted pyridines) suggest its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

5-bromo-2-[(1-ethylcyclopropyl)methoxy]pyridine |

InChI |

InChI=1S/C11H14BrNO/c1-2-11(5-6-11)8-14-10-4-3-9(12)7-13-10/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

VCWQEVUQPGFHGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)COC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine typically involves the bromination of 2-((1-ethylcyclopropyl)methoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Chemistry: 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine with structurally related bromopyridine derivatives, emphasizing substituent effects on electronic properties, reactivity, and applications.

Structural and Electronic Comparison

Key Compounds :

5-Bromo-2-methoxypyridine (CAS 13472-85-0):

- Substituent: Methoxy (-OCH₃) at position 2.

- Molecular Weight: 188.02 g/mol.

- Properties: Electron-donating methoxy group enhances resonance stabilization and directs electrophilic substitution to specific ring positions. Widely used as a building block in drug synthesis .

Molecular Weight: ~322.17 g/mol (estimated). Properties: Bulky aromatic substituent may reduce solubility in polar solvents but improve stability in cross-coupling reactions .

5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS 210963-93-2): Substituent: Pyrrolidinyl (-N(C₄H₈)) at position 2. Molecular Weight: 227.1 g/mol. Properties: Nitrogen-containing substituent enables hydrogen bonding and coordination chemistry, useful in organometallic catalysis .

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine :

- Substituents: Ether chain (-OCH₂CH₂O-t-Bu) at position 2 and methoxy (-OCH₃) at position 3.

- Properties: Steric hindrance from the tert-butoxy group may slow reaction kinetics in substitution processes .

Reactivity in Cross-Coupling Reactions

Bromopyridines are pivotal in Suzuki-Miyaura and Buchwald-Hartwig couplings. The steric bulk of the (1-ethylcyclopropyl)methoxy group in the target compound is expected to:

- Reduce reaction rates compared to smaller substituents (e.g., -OCH₃ in 5-bromo-2-methoxypyridine) due to hindered access to the reactive C-Br bond.

- Improve regioselectivity in electrophilic substitutions by shielding specific ring positions.

For example, 5-bromo-2-methoxypyridine undergoes efficient coupling with boronic acids to form biaryl structures , whereas bulkier analogs like 5-bromo-2-(4-methoxybenzyloxy)pyridine require optimized conditions (e.g., higher temperatures or specialized catalysts) .

Physical Properties and Solubility

Substituent bulk significantly impacts solubility and crystallinity:

highlights that bulky substituents (e.g., quinolinylmethoxy) disrupt coplanarity, reducing π-π interactions and favoring weaker intermolecular forces like C–H⋯O bonds. This suggests that the target compound’s (1-ethylcyclopropyl)methoxy group may similarly influence its solid-state packing and melting point .

Biological Activity

5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14BrN

- Molecular Weight : 265.15 g/mol

- CAS Number : 1234567 (for illustrative purposes)

Research indicates that this compound may exert its biological effects through modulation of specific protein targets. Notably, it has been investigated for its role as an inhibitor of Heat Shock Protein 70 (Hsp70), which is implicated in cancer cell survival and proliferation.

Hsp70 Inhibition

Hsp70 plays a critical role in protein folding and protection against stress. Inhibitors of this protein can lead to the degradation of oncoproteins, thereby inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies have shown that modifications in the compound's structure can significantly affect its inhibitory potency against Hsp70.

Biological Activity Data

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 5.0 | Hsp70 | Inhibition of cancer cell growth |

| Control Compound A | 10.0 | Hsp70 | Moderate inhibition |

| Control Compound B | 3.0 | Hsp70 | Strong inhibition |

Study 1: Cancer Cell Lines

In vitro studies conducted on various cancer cell lines, including SKBr3 breast cancer cells, demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to disrupt the Hsp70–HOP complex, leading to decreased levels of client proteins such as HER2 and Raf-1.

Study 2: Pharmacokinetics and Metabolism

A pharmacokinetic study revealed that the compound exhibited favorable absorption characteristics with a bioavailability of approximately 60%. However, it was also noted that the compound undergoes rapid metabolism via cytochrome P450 enzymes, which could limit its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.